1-Methyl-ethinylestradiol

Pharmacology Endocrinology Contraception

Procure 1-Methyl-ethinylestradiol (mestranol, CAS 15071-66-6), the 3-methyl ether prodrug of ethinylestradiol, as a critical reference standard for pharmaceutical QC/QA. This compound is the specified Ethinylestradiol EP Impurity J, essential for HPLC/UPLC method validation and batch release testing where pharmacopoeial limits (≤0.1%) must be met. Its unique hepatic O-demethylation pathway demands a pure standard for preclinical PK studies to distinguish it from the active metabolite. Its distinct lipophilicity (LogP ~4.98) also makes it ideal for chromatographic system suitability. High-purity material (≥98%) ensures accurate quantification, regulatory compliance, and reliable analytical results.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 15071-66-6
Cat. No. B195184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-ethinylestradiol
CAS15071-66-6
Synonyms1-Methyl Ethynyl Estradiol;  1-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol;  17-Ethynyl-1-methylestradiol; 
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O
InChIInChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1
InChIKeyDNVMUVXCXXCYEH-JOTVOLILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-Ethinylestradiol (CAS 15071-66-6): Pharmacopoeial Impurity Standard and Prodrug Estrogen


1-Methyl-ethinylestradiol (CAS 15071-66-6), commonly known as mestranol, is a synthetic estrogen classified as a 3-methyl ether derivative of ethinylestradiol (EE2) [1]. Its primary distinguishing structural feature is the methylation of the phenolic 3-hydroxyl group, which fundamentally alters its pharmacological behavior, rendering it a prodrug that requires hepatic conversion to the active ethinylestradiol metabolite [2]. This modification impacts its oral bioavailability, pharmacokinetic profile, and direct receptor binding affinity compared to its parent compound, ethinylestradiol [3]. While historically used as a component in oral contraceptives, current scientific and industrial procurement of this compound is predominantly driven by its designation as a specified impurity, specifically Ethinylestradiol EP Impurity J, in major pharmacopoeias including the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) [4].

Why 1-Methyl-Ethinylestradiol Cannot Be Substituted: Prodrug Mechanism, Impurity Status, and Steric Differentiation


Substituting 1-Methyl-ethinylestradiol (mestranol) with another in-class estrogen, such as ethinylestradiol or estradiol, is scientifically invalid due to three critical distinctions. First, its 3-methyl ether moiety fundamentally alters the mechanism of action; mestranol is a prodrug requiring hepatic O-demethylation by CYP enzymes (primarily CYP3A4) to yield the active estrogen, ethinylestradiol, leading to a distinct time course and magnitude of estrogenic effect compared to direct receptor agonists [1]. Second, in the context of pharmaceutical analysis, this compound is not an interchangeable active pharmaceutical ingredient (API) but rather a specified and regulated impurity, Ethinylestradiol EP Impurity J, with a defined acceptance limit (e.g., ≤0.1%) that is critical for quality control and batch release testing of ethinylestradiol-containing drug products [2]. Third, the presence of the 1-methyl group introduces steric hindrance, which alters its physicochemical properties and chromatographic behavior, making it essential as a reference standard in analytical method development and validation .

Quantitative Differentiation Evidence for 1-Methyl-Ethinylestradiol (CAS 15071-66-6)


Prodrug Potency Differential: Equivalent Antiovulatory Activity Achieved at a Higher Dose

1-Methyl-ethinylestradiol (mestranol) exhibits a lower potency than ethinylestradiol (EE2) in inhibiting ovulation, a direct consequence of its requirement for first-pass hepatic metabolism to the active EE2 form. Clinical data establish that to achieve equivalent antiovulatory efficacy, a higher daily oral dose of mestranol is required compared to EE2 [1]. Specifically, 0.08 mg of mestranol is required to match the antiovulatory potency of 0.05 mg of ethinylestradiol in women [2]. This quantifiable 1.6x dose ratio is a direct result of the prodrug mechanism.

Pharmacology Endocrinology Contraception

Receptor Binding Affinity Deficit: Inferior Direct Estrogen Receptor Binding Compared to Active Metabolite

The 3-methyl ether substitution on mestranol sterically hinders its direct interaction with the estrogen receptor (ER). In competitive binding studies using uterine cytosol, ethinylestradiol demonstrates a significantly greater binding affinity for the estrogen receptor than mestranol itself [1]. Consequently, at a low dose of 0.1 mcg/animal, only ethinylestradiol is capable of inducing a statistically significant increase in uterine RNA synthesis, a downstream marker of estrogenic action, whereas an equivalent dose of mestranol is ineffective [1].

Molecular Pharmacology Endocrinology Receptor Binding

Pharmacopoeial Impurity Acceptance Criteria: Regulated Limit of 0.1% in Ethinylestradiol API

In the pharmaceutical manufacturing context, 1-Methyl-ethinylestradiol is a known and regulated impurity, designated Ethinylestradiol EP Impurity J. The European Pharmacopoeia (EP 8.2) and British Pharmacopoeia (BP 2017) have established a specific acceptance limit for this impurity at 0.1% in ethinylestradiol active pharmaceutical ingredient (API) [1]. This is a stringent regulatory threshold that directly dictates procurement needs for high-purity reference standards of 1-Methyl-ethinylestradiol to be used in validated HPLC or UPLC methods for quality control batch release testing.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Equipotent Estrogenic Effect in Human Vaginal Epithelium at Equivalent Doses

Despite the differences in potency and mechanism, a direct clinical comparison in women revealed that under certain conditions, 1-Methyl-ethinylestradiol (mestranol) and ethinylestradiol (EE2) can produce a quantitatively equivalent local estrogenic effect. In a study of 40 women requiring hormonal replacement therapy, both compounds, when administered orally at a dose of 0.05 mg for 10 days, produced a statistically indistinguishable vaginal response as measured by the Maturation Index from vaginal cytology [1].

Clinical Pharmacology Gynecology Estrogenicity

High-Value Procurement Scenarios for 1-Methyl-Ethinylestradiol (CAS 15071-66-6)


Pharmaceutical Quality Control: Quantifying Ethinylestradiol EP Impurity J for Batch Release

Procurement of high-purity 1-Methyl-ethinylestradiol reference standards is essential for QC/QA laboratories in pharmaceutical companies manufacturing ethinylestradiol-containing drug products. The compound is used as a certified reference material to develop and validate HPLC/UPLC methods for quantifying this specific impurity. The validated method is then used for routine batch release testing, ensuring that the level of Ethinylestradiol EP Impurity J does not exceed the pharmacopoeial limit of 0.1% [1].

Bioequivalence and Pharmacokinetic Studies: Differentiating Prodrug from Active Estrogen

In clinical or pre-clinical pharmacokinetic (PK) studies, 1-Methyl-ethinylestradiol is required as a pure analytical standard to distinguish it from its active metabolite, ethinylestradiol. This is crucial for understanding the time course of prodrug activation. For example, a PK study must accurately measure the concentration of the parent prodrug, mestranol, and its active metabolite, EE2, in plasma to model the rate of hepatic O-demethylation, a parameter that differs from studies with EE2 alone and informs dosing regimens [2].

Endocrine Disruption and Environmental Toxicology Assays

Environmental scientists and toxicologists procure 1-Methyl-ethinylestradiol to serve as a reference compound in assays for estrogenic activity in environmental samples (e.g., wastewater effluent). Due to its distinct chemical stability and prodrug nature, it serves as a marker for pharmaceutical contamination. Its measured concentration in environmental matrices can be used to estimate the total estrogenic load, as it will be converted to the more potent ethinylestradiol in vivo, contributing to effects on aquatic life [3].

Method Development for Impurity Profiling of Steroidal APIs

Analytical chemists developing new chromatographic methods for the purity assessment of steroidal APIs (e.g., other synthetic estrogens or progestins) use 1-Methyl-ethinylestradiol as a system suitability standard. Its unique retention time, derived from its specific lipophilicity (e.g., predicted LogP of ~4.98 ), allows it to be used as a marker to challenge and verify the separation efficiency and selectivity of a new HPLC column or method, ensuring it is fit for the purpose of resolving closely related steroidal impurities.

Technical Documentation Hub

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11 linked technical documents
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